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Abstract
SHP389 (also known as TNO155) is a potent and selective allosteric inhibitor of Src homology-

2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor

protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling pathway, a

cascade frequently hyperactivated in various human cancers.[1][2] This technical guide

provides a comprehensive overview of the mechanism of action of SHP389, its preclinical

efficacy, and detailed protocols for key experimental assays. Quantitative data are summarized

in structured tables, and signaling pathways and experimental workflows are visualized using

Graphviz diagrams to facilitate a deeper understanding of SHP389's role as a potential

therapeutic agent.

Introduction: The RAS-MAPK Signaling Pathway
and the Role of SHP2
The RAS-MAPK pathway is a crucial intracellular signaling cascade that transduces signals

from extracellular growth factors to the nucleus, regulating fundamental cellular processes such

as proliferation, differentiation, survival, and apoptosis.[3][4] The pathway is initiated by the

activation of receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of

the small GTPase RAS. Activated RAS then triggers a downstream kinase cascade involving
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RAF, MEK, and finally, the extracellular signal-regulated kinases (ERK1/2).[4] Phosphorylated

ERK (p-ERK) translocates to the nucleus to regulate gene expression.[3]

SHP2, encoded by the PTPN11 gene, is a key positive regulator of the RAS-MAPK pathway.[1]

Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on signaling

scaffolds, where it becomes activated.[5] Activated SHP2 dephosphorylates specific substrates,

an action that is crucial for the full and sustained activation of RAS and the downstream MAPK

cascade.[6] Due to its critical role in this oncogenic pathway, SHP2 has emerged as a

compelling target for cancer therapy.[7]

SHP389: A Potent and Selective Allosteric SHP2
Inhibitor
SHP389 is an allosteric inhibitor of SHP2, meaning it binds to a site distinct from the active site

of the enzyme.[5] It occupies a tunnel-like pocket at the interface of the N-terminal SH2, C-

terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[8] This binding stabilizes

SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent

downstream signaling.[5] By locking SHP2 in this inactive state, SHP389 effectively blocks the

propagation of signals through the RAS-MAPK pathway.[1]

Diagram: Mechanism of SHP2 Activation and Inhibition
by SHP389

Inactive State Active State

SHP2 (Auto-inhibited) SHP2 (Active) RAS-GDP
(Inactive)

Promotes GDP-GTP
exchange

Phosphorylated
Scaffold Protein

Activation

RAS-GTP
(Active)

MAPK Cascade
Activation

SHP389

Stabilizes
auto-inhibited state

Click to download full resolution via product page

Caption: Mechanism of SHP2 activation and allosteric inhibition by SHP389.
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Quantitative Data Presentation
The following tables summarize the key quantitative data for SHP389 (TNO155) from

preclinical studies.

Table 1: In Vitro Potency of SHP389 (TNO155)
Assay Type Target/Cell Line IC50 Reference

SHP2 Biochemical

Assay
Wild-type SHP2 0.011 µM [9]

p-ERK Cellular Assay KYSE520 0.008 µM [10]

Cell Proliferation (5-

day)
KYSE520 0.100 µM [10]

Table 2: Preclinical Pharmacokinetics of TNO155

Species
Clearance
(mL/min/kg)

Volume of
Distribution
(L/kg)

Half-life
(hours)

Oral
Bioavailabil
ity (%)

Reference

Mouse 24 3 2 78 [9]

Rat 15 7 8 100 [9]

Dog 4 3 9 >100 [9]

Monkey 6 4 9 60 [9]

Table 3: In Vivo Efficacy of TNO155 in Preclinical Models
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Cancer Model Treatment
Dosing
Schedule

Outcome Reference

BRAF V600E

Colorectal

Cancer

TNO155
20 mg/kg, twice

daily

Moderate tumor

growth inhibition
[1]

BRAF V600E

Colorectal

Cancer

TNO155 +

Dabrafenib +

Trametinib

10 mg/kg, twice

daily

Maintained tumor

stasis for >40

days

[1]

EGFR-mutant

NSCLC PDX
TNO155

10 mg/kg, twice

daily
- [11]

EGFR-mutant

NSCLC PDX

TNO155 +

Osimertinib

10 mg/kg, twice

daily

Enhanced tumor

response vs

single agents

[11]

Malignant

Peripheral Nerve

Sheath Tumors

TNO155 Not specified
Suppressed

tumor cell growth
[12]

Malignant

Peripheral Nerve

Sheath Tumors

TNO155 +

Ribociclib
Not specified

Enhanced and

more durable

tumor

suppression

[12]

ALK-mutant

Neuroblastoma

TNO155 +

Ceritinib/Lorlatini

b

Not specified

Enhanced anti-

tumoral

responses

[13]

Experimental Protocols
In Vitro SHP2 Enzymatic Assay
This protocol describes a method to determine the direct inhibitory activity of SHP389 on SHP2

phosphatase activity using a fluorogenic substrate.

Materials:

Recombinant human SHP2 protein
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SHP2 Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA,

0.05% P-20, and 5 mM DTT)

SHP2 Activating Peptide (e.g., dually phosphorylated peptide from IRS-1)

Fluorogenic substrate (e.g., DiFMUP)

SHP389 (dissolved in DMSO)

384-well assay plates

Fluorescence plate reader

Procedure:

Prepare a serial dilution of SHP389 in DMSO.

In a 384-well plate, add the SHP389 dilutions or DMSO (vehicle control).

Add the SHP2 enzyme and the activating peptide to the wells.

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound

binding and enzyme activation.

Initiate the enzymatic reaction by adding the fluorogenic substrate DiFMUP.

Immediately measure the fluorescence signal at appropriate excitation and emission

wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

Determine the percent inhibition for each SHP389 concentration relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the SHP389 concentration and fit the data

to a four-parameter logistic equation to determine the IC50 value.

Diagram: In Vitro SHP2 Enzymatic Assay Workflow
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Caption: Workflow for the in vitro SHP2 enzymatic assay.
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Cellular Phospho-ERK (p-ERK) Western Blot Assay
This protocol details the measurement of p-ERK levels in cancer cells treated with SHP389 to

assess the inhibition of the RAS-MAPK pathway.

Materials:

Cancer cell line with an activated RAS-MAPK pathway (e.g., KYSE520)

Cell culture reagents

SHP389 (dissolved in DMSO)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Transfer buffer and apparatus

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat

cells with various concentrations of SHP389 or DMSO for a specified time (e.g., 2, 6, or 24

hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples

with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging

system.

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total

ERK1/2 as a loading control.

Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK

signal to the total ERK signal for each sample.

In Vivo Xenograft Tumor Model Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of SHP389 in

a mouse xenograft model.[14][15][16]

Materials:

Immunocompromised mice (e.g., nude or NSG mice)

Cancer cell line (e.g., KYSE520)
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Matrigel (optional)

SHP389 formulated for oral gavage

Vehicle control

Calipers

Procedure:

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10

million cells) in PBS, with or without Matrigel, into the flank of each mouse.[14]

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per

week. Calculate tumor volume using the formula: (Length x Width²) / 2.[14]

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200

mm³), randomize mice into treatment and control groups.[15]

Drug Administration: Administer SHP389 or vehicle control orally according to the specified

dosing schedule (e.g., daily or twice daily).[14]

Monitoring: Monitor mouse body weight and general health throughout the study.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

Tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western

blotting for p-ERK) or histopathology.

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor

growth inhibition (TGI) to quantify the anti-tumor effect.

Diagram: In Vivo Xenograft Study Workflow
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Caption: A typical workflow for a preclinical xenograft study.
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Conclusion
SHP389 (TNO155) is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 that

effectively downregulates the RAS-MAPK signaling pathway. Preclinical data demonstrate its

anti-proliferative and anti-tumor activity, both as a monotherapy and in combination with other

targeted agents. The detailed experimental protocols provided in this guide offer a framework

for researchers to further investigate the therapeutic potential of SHP389 and other SHP2

inhibitors in various cancer models. The continued exploration of SHP2 inhibition represents a

promising therapeutic strategy for cancers driven by aberrant RTK and RAS-MAPK signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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